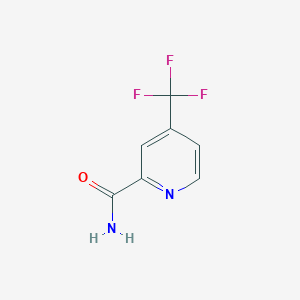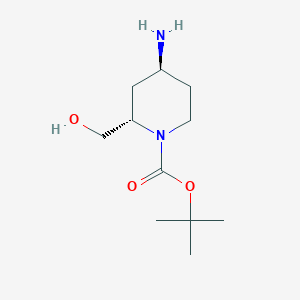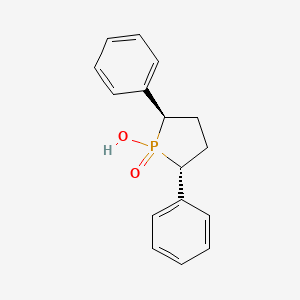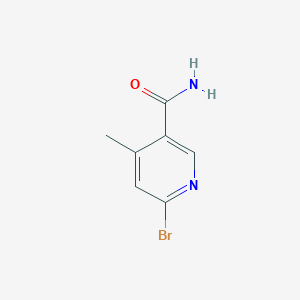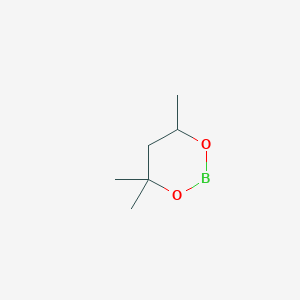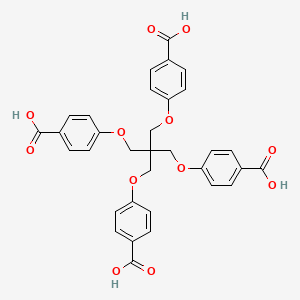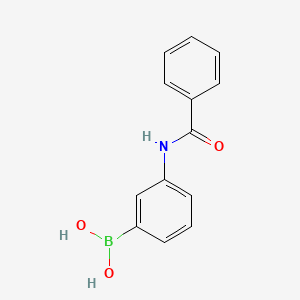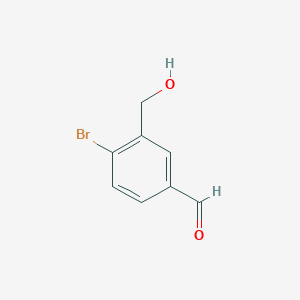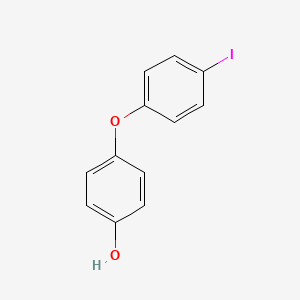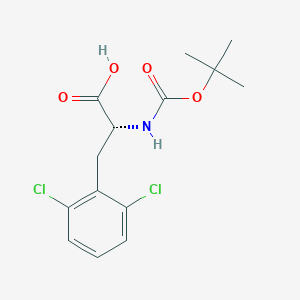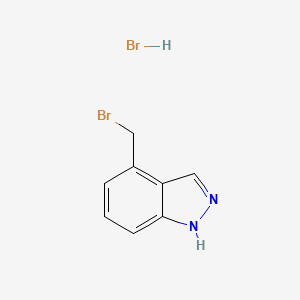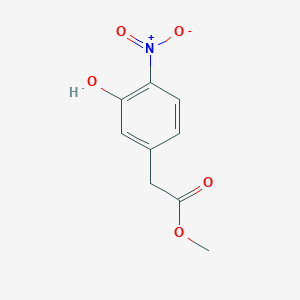
Methyl 3-hydroxy-4-nitrophenylacetate
Übersicht
Beschreibung
“Methyl 3-hydroxy-4-nitrophenylacetate” is a chemical compound with the molecular formula C9H9NO5 . It is also known by other names such as “Methyl (4-hydroxy-3-nitrophenyl)acetate” and “(4-Hydroxy-3-nitrophényl)acétate de méthyle” in French . The average mass of this compound is 211.171 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxy-4-nitrophenylacetate” consists of a benzene ring substituted with a hydroxy group and a nitro group, and an acetate group attached to the benzene ring via a methyl group . The InChI code for this compound is 1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-4-nitrophenylacetate” is a solid at room temperature . It has a molecular weight of 211.17 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 3-hydroxy-4-nitrophenylacetate is involved in various synthesis processes. For instance, it's an intermediate in the synthesis of Indole-2-acetic acid methyl esters, specifically in the formation of methyl 5-methoxyindole-2-acetate. This process involves multiple stages, including the use of methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutyrate and other related compounds (Modi, Oglesby, & Archer, 2003).
Analytical and Material Science
In material science, methyl 3-hydroxy-4-nitrophenylacetate derivatives have been used to design molecularly imprinted polymers (MIPs). These MIPs demonstrate high specificity for certain chemical compounds, making them useful in analytical methods, such as the detection of 4-hydroxy-3-nitrophenylacetic acid in complex samples like human urine (Janczura et al., 2021).
Crystallography
In crystallography, the crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, a compound related to methyl 3-hydroxy-4-nitrophenylacetate, has been determined. This research contributes to a deeper understanding of molecular structures and their properties (Alizadeh, 2005).
Environmental and Bioremediation Studies
Studies involving methylated derivatives of 3-hydroxy-4-nitrophenylacetate focus on environmental and bioremediation applications. For example, Ralstonia sp. SJ98 can utilize 3-methyl-4-nitrophenol, a related compound, as a sole carbon source, which is significant for environmental decontamination purposes. This research highlights the role of microorganisms in the chemotaxis and biodegradation of such compounds (Bhushan et al., 2000).
Safety And Hazards
“Methyl 3-hydroxy-4-nitrophenylacetate” is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2-(3-hydroxy-4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMFAKNUHMDTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-4-nitrophenylacetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-propylphenyl)ethynyl]-4'-ethyl-](/img/structure/B3177800.png)
